molecular formula C11H11N3O2S B588340 4-Nitro Levamisole CAS No. 76497-81-9

4-Nitro Levamisole

Cat. No.: B588340
CAS No.: 76497-81-9
M. Wt: 249.288
InChI Key: LPIVDKLFFJWWBT-SNVBAGLBSA-N
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Description

4-Nitro Levamisole is a complex organic compound that belongs to the class of imidazothiazoles. This compound is characterized by the presence of a nitrophenyl group attached to a tetrahydroimidazo[2,1-b][1,3]thiazole ring system. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro Levamisole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazothiazole ring system, followed by the introduction of the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Nitro Levamisole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-Nitro Levamisole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro Levamisole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazothiazole ring system can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, and induction of specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but with a methoxy group instead of a nitrophenyl group.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains a benzene ring with hydroxyl and sulfonic acid groups, differing in functional groups and overall structure.

Uniqueness

4-Nitro Levamisole is unique due to its specific stereochemistry and the presence of both a nitrophenyl group and an imidazothiazole ring system. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,10H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIVDKLFFJWWBT-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858187
Record name (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76497-81-9
Record name (6S)-6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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